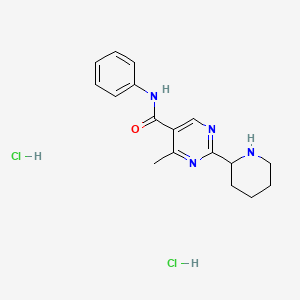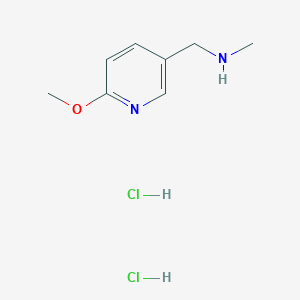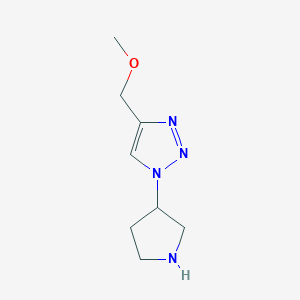
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Overview
Description
“Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H17Br2NO2 . It is available from various suppliers, including Fisher Scientific and Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(OC(N1CC(C1)CBr)=O)C . This indicates that the molecule consists of a tert-butyl group attached to an azetidine ring, which is further substituted with bromomethyl groups . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 343.06 . The compound should be stored at temperatures below -10°C .Scientific Research Applications
Synthesis of Optically Active Compounds : Tert-butyl ester has been used in the base-promoted α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. This method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters, starting from commercially available chiral compounds (Tayama et al., 2018).
Morpholine Derivatives Synthesis : It has been used in the transformation of aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which serves as a substrate for further synthesis of morpholine derivatives. These derivatives have been evaluated for potential applications in various syntheses (D’hooghe et al., 2006).
Synthesis of Functionalized Azaheterocycles : Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is involved in the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. These compounds are of interest for biological applications and in the field of foldamers (Žukauskaitė et al., 2011).
Synthesis of Azetidine Derivatives : Research has shown its use in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an important intermediate for novel compounds that can access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Synthesis of Amino Acid-Azetidine Chimeras : The compound has been used in the synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains. These chimeras serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Investigative Anticancer Agent Research : It has been used in the synthesis of 1-bromoacetyl-3,3-dinitroazetidine, an investigative anticancer agent, showing its potential use in pharmaceutical research (Deschamps et al., 2013).
Diversified Synthesis of Azetidine-3-Carboxylic Acids : Protected 3-haloazetidines, which can be synthesized from this compound, have been used in medicinal chemistry as versatile building blocks for the preparation of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPMUVBEPVNPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2098131-64-5 | |
| Record name | tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)
![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)


![N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide](/img/structure/B1435075.png)



